molecular formula C24H21ClN2O6S B4582338 methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate

methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate

Cat. No. B4582338
M. Wt: 501.0 g/mol
InChI Key: YDXOKZSXXPDBRG-UHFFFAOYSA-N
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Description

This compound involves sophisticated organic synthesis techniques due to its complex structure, which includes multiple functional groups such as sulfonyl, acetyl, chloro, and benzoate moieties. These groups play a critical role in the compound's reactivity and physical-chemical properties.

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound aren't directly detailed in available literature, related compounds have been synthesized through reactions such as chlorination, condensation, and esterification, providing insights into possible synthetic pathways (Stelt, Suurmond, & Nauta, 1956).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, heteroatoms (N, O, S), and multiple functional groups leading to a complex three-dimensional shape. This complexity affects the molecule's interactions, reactivity, and biological activity. Crystallography and spectroscopic methods like NMR and IR are typically employed to elucidate these structures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Scientific Research Applications

Organic Chemistry Synthesis and Analysis

  • Optimization of Sulfonamide Derivatives : A study by Naganawa et al. (2006) focused on the synthesis of various benzoic acids and benzoate derivatives, including sulfonamide compounds similar to the target chemical. These compounds were evaluated for their receptor affinities and antagonist activities, showcasing their potential in medicinal chemistry Naganawa et al., 2006.

  • Discovery of New EP1 Receptor Selective Antagonists : In another study by Naganawa et al. (2006), various sulfonamide derivatives were synthesized and tested for their antagonist activities, highlighting the role of such compounds in drug discovery Naganawa et al., 2006.

  • Synthesis of Indoles : Sanz et al. (2007) developed a method for synthesizing alkoxyindoles from dihalophenols, which has implications for the synthesis of compounds like methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate Sanz et al., 2007.

Environmental Chemistry and Analysis

  • Quantification of Phenol Compounds in Wastewater : A study by Morita and Nakamura (2010) explored a methyl benzoate extraction procedure for determining phenol compounds in waste, which is relevant for analyzing compounds similar to the target chemical in environmental samples Morita & Nakamura, 2010.

  • Oxidation of Phenolic Compounds : Research by Song et al. (2010) on the electrochemical oxidation of chloro-methyl phenol in aqueous solutions using specific electrodes could provide insights into the oxidative behavior of similar chloro-substituted benzoates Song et al., 2010.

Biological and Pharmaceutical Applications

  • Potential as Antagonists and Enzyme Inhibitors : The aforementioned studies by Naganawa et al. (2006) demonstrate the potential of sulfonamide derivatives, similar to the target compound, as enzyme inhibitors and receptor antagonists, which can be significant in therapeutic applications Naganawa et al., 2006a; Naganawa et al., 2006b.

properties

IUPAC Name

methyl 4-[[2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O6S/c1-32-24(29)17-6-8-18(9-7-17)26-23(28)15-33-22-11-10-19(14-20(22)25)34(30,31)27-13-12-16-4-2-3-5-21(16)27/h2-11,14H,12-13,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXOKZSXXPDBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate
Reactant of Route 4
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate
Reactant of Route 5
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate
Reactant of Route 6
methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate

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